Arginine N-Methyltransferase Inhibitor-1
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Overview
Description
Arginine N-Methyltransferase Inhibitor-1 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in textile industries, due to its ability to produce bright and stable colors. The compound is also referred to as Direct Red 83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arginine N-Methyltransferase Inhibitor-1 involves several steps:
Diazotization: The process begins with the diazotization of 4-methoxymetanilic acid.
Coupling Reaction: The diazonium salt formed is then coupled with scarlet acid.
Complex Formation: The resulting compound is treated with a copper sulfate solution containing ammonia to form the copper complex.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Arginine N-Methyltransferase Inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the compound’s structure and color.
Substitution: The sulfonate groups can participate in substitution reactions, often leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in amines.
Scientific Research Applications
Arginine N-Methyltransferase Inhibitor-1 has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate and bind to different substrates. The exact pathways involved depend on the specific application, but generally, the compound forms stable complexes with other molecules, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
Direct Red 23: Another direct dye with similar applications but different color properties.
Direct Red 28: Known for its use in textile dyeing but has a different molecular structure.
Direct Red 81: Used in similar applications but differs in its chemical composition
Uniqueness
Arginine N-Methyltransferase Inhibitor-1 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Properties
Molecular Formula |
C21H12N2Na4O9S2 |
---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
InChI Key |
OEJIOAHFKHHDAW-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
Arginine N-Methyltransferase Inhibitor-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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